4-Methoxyestra-1,3,5(10)-triene-3,17beta-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

4-甲氧基雌-1,3,5(10)-三烯-3,17β-二醇可以通过使用儿茶酚O-甲基转移酶对4-羟基雌酮进行甲基化来合成 . 该反应通常涉及在受控条件下使用甲醇作为甲基化试剂,以确保4位羟基的选择性甲基化 .

工业生产方法

4-甲氧基雌-1,3,5(10)-三烯-3,17β-二醇的工业生产遵循类似的合成路线,但规模更大. 该工艺涉及使用高纯度试剂和优化的反应条件,以最大限度地提高产率和纯度 .

化学反应分析

反应类型

4-甲氧基雌-1,3,5(10)-三烯-3,17β-二醇会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的酮或醌.

还原: 还原反应可以将该化合物转化为其相应的醇.

取代: 在适当条件下,甲氧基可以被其他官能团取代.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬.

还原: 通常使用硼氢化钠和氢化铝锂等还原剂.

取代: 取代反应通常涉及卤化物或胺类等亲核试剂.

形成的主要产物

科学研究应用

作用机制

相似化合物的比较

生物活性

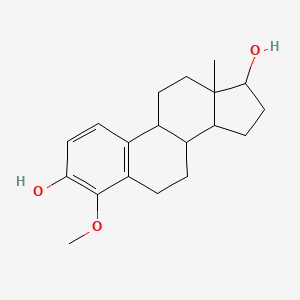

4-Methoxyestra-1,3,5(10)-triene-3,17beta-diol is a synthetic derivative of estradiol, notable for its methoxy substitution at the C-4 position. This compound is part of the steroid hormone family and exhibits significant biological activities primarily through its interaction with estrogen receptors (ERs). Its structural similarities to other estrogens suggest potential therapeutic applications, particularly in oncology and endocrinology.

The chemical structure of this compound can be represented as follows:

This compound features a steroid backbone with a methoxy group that alters its receptor binding affinity and biological activity compared to other estrogens.

This compound primarily exerts its biological effects by binding to estrogen receptors (ERα and ERβ). Upon binding, it activates various signaling pathways that influence cellular processes such as:

- Cell proliferation : The compound promotes the proliferation of estrogen-responsive cells.

- Apoptosis regulation : It has been shown to induce apoptosis in certain cancer cell lines through intrinsic and extrinsic pathways.

- Gene expression modulation : By activating ERs, it regulates the transcription of genes involved in reproductive functions and cancer progression.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity comparable to that of estradiol. It has been demonstrated to stimulate the growth of estrogen-dependent tumors in vitro and in vivo. Table 1 summarizes the comparative estrogenic activity of various compounds.

| Compound Name | Estrogenic Activity (Relative to Estradiol) |

|---|---|

| Estradiol | 1.0 |

| 4-Methoxyestra-1,3,5(10)-triene | ~0.8 |

| 2-Methoxyestradiol | ~0.5 |

| 4-Hydroxyestradiol | ~0.9 |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines such as HeLa and MDA-MB-231. The mechanism involves disrupting microtubule dynamics and blocking cell cycle progression at critical checkpoints (G1/S and G2/M transitions) .

Case Study : In a study involving HeLa cervical cancer cells treated with this compound:

- IC50 Value : The compound exhibited an IC50 value of approximately 0.46 µM after 72 hours of exposure.

- Mechanism : Flow cytometry analysis indicated increased annexin V binding, suggesting enhanced apoptosis .

Pharmacological Applications

The unique properties of this compound make it a candidate for therapeutic applications:

- Hormone Replacement Therapy (HRT) : Due to its estrogenic effects, it may serve as an alternative in HRT for menopausal symptoms.

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology.

属性

IUPAC Name |

4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWZIZLVBYHFES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。